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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SIAIS164018, a novel proteolysis-

targeting chimera (PROTAC), with the established kinase inhibitor Brigatinib. The following

sections present a detailed analysis of their cross-reactivity profiles, supported by experimental

data and detailed methodologies, to offer an objective evaluation of SIAIS164018's

performance and potential as a therapeutic agent.

Introduction to SIAIS164018
SIAIS164018 is a PROTAC-based degrader designed to target Anaplastic Lymphoma Kinase

(ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike traditional inhibitors that

block the activity of a target protein, SIAIS164018 is engineered to induce the degradation of

its target proteins through the ubiquitin-proteasome system. This mechanism of action offers

the potential for a more profound and sustained therapeutic effect.

Comparative Kinome Profiling: SIAIS164018 vs.
Brigatinib
A key aspect of characterizing any new targeted therapy is understanding its selectivity across

the human kinome. The cross-reactivity of SIAIS164018 was compared to its parent molecule,

Brigatinib, using the KINOMEscan™ profiling service. The results reveal a significant
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"reshuffling" of the kinome interaction profile, highlighting the distinct selectivity of the PROTAC

degrader.

Below is a summary of the kinase inhibition profiles for both compounds at a concentration of

1000 nM. The data is presented as the percentage of control, where a lower percentage

indicates stronger binding.

Kinase Target SIAIS164018 (% of Control) Brigatinib (% of Control)

ALK 0.21 0.10

EGFR 2.30 0.43

FAK (PTK2) 0.23 2.10

PYK2 (PTK2B) 0.11 1.10

FER 0.15 1.70

RSK1 (RPS6KA1) 0.28 49.00

GAK 0.18 0.20

PTK6 (BRK) 0.13 1.40

TRKA (NTRK1) 1.30 0.18

TRKB (NTRK2) 0.53 0.13

TRKC (NTRK3) 0.43 0.13

ROS1 2.70 0.15

Key Observations:

Shared Primary Targets: Both SIAIS164018 and Brigatinib demonstrate potent binding to

ALK and EGFR.

Novel Off-Target Profile of SIAIS164018: SIAIS164018 exhibits strong interactions with

several kinases involved in metastasis, including FAK, PYK2, and PTK6, which are not as

strongly engaged by Brigatinib.[1]
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Differential Selectivity: Brigatinib shows potent inhibition of the TRK family of kinases (TRKA,

TRKB, TRKC) and ROS1, whereas SIAIS164018 has a reduced affinity for these targets.

Enhanced Targeting of RSK1: SIAIS164018 demonstrates significantly more potent binding

to RSK1 compared to Brigatinib.

This reshuffled kinome profile suggests that SIAIS164018 may offer a distinct therapeutic

window and a different spectrum of on- and off-target effects compared to Brigatinib.

Degradation Profile of SIAIS164018
Beyond kinase inhibition, the primary mechanism of SIAIS164018 is protein degradation.

Proteomic analysis was performed to identify proteins that are downregulated upon treatment

with SIAIS164018.

Table of Degraded Oncoproteins:

Degraded Protein Function

ALK Oncogenic driver in various cancers.

EGFR
Key signaling node in cell proliferation and

survival.

FAK (PTK2)
Involved in cell adhesion, migration, and

invasion.

PYK2 (PTK2B) Regulates cell migration and invasion.

FER
Tyrosine kinase implicated in cell adhesion and

signaling.

PTK6 (BRK)
Non-receptor tyrosine kinase involved in cell

growth and motility.

The ability of SIAIS164018 to degrade these key oncoproteins, in addition to its primary

targets, underscores its potential to combat cancer through multiple mechanisms.
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Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the concepts discussed, the following diagrams were generated using

Graphviz (DOT language).
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Caption: Mechanism of action for SIAIS164018 as a PROTAC degrader.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12405786?utm_src=pdf-body-img
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Compound Incubation

Kinase-Phage
+ Test Compound

+ Ligand-Coated Beads

Wash Unbound Phage

Elute Bound Phage

Quantify Phage by qPCR

Data Analysis
(% of Control)

End: Kinome Profile

Click to download full resolution via product page

Caption: Experimental workflow for KINOMEscan™ profiling.

Experimental Protocols
KINOMEscan™ Profiling
The kinase inhibitory activities of SIAIS164018 and Brigatinib were determined using the

KINOMEscan™ profiling service (DiscoverX). The assay is based on a competitive binding
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platform that quantitatively measures the interaction of a test compound with a panel of DNA-

tagged kinases.

Methodology:

Assay Principle: The core of the assay involves a proprietary set of human kinases tagged

with a unique DNA sequence. These tagged kinases are incubated with the test compound

(SIAIS164018 or Brigatinib) and an immobilized, broad-spectrum kinase inhibitor (the

"ligand").

Competitive Binding: The test compound competes with the immobilized ligand for binding to

the kinases in the panel.

Washing: After an incubation period, unbound kinases are washed away.

Elution and Quantification: The amount of kinase bound to the solid support is measured by

eluting the DNA tags and quantifying them using quantitative PCR (qPCR).

Data Analysis: The amount of kinase captured on the solid support is inversely proportional

to the affinity of the test compound for that kinase. The results are reported as a percentage

of the control (DMSO vehicle), where a lower percentage indicates a stronger interaction. A

single concentration of 1000 nM was used for the initial screen.

Proteomics Analysis
To identify the proteins degraded by SIAIS164018, a quantitative proteomics approach was

employed.

Methodology:

Cell Culture and Treatment: A relevant cancer cell line (e.g., SR cells) was cultured under

standard conditions. Cells were treated with either DMSO (vehicle control) or SIAIS164018
at a specified concentration (e.g., 100 nM) for a designated time (e.g., 24 hours).

Cell Lysis and Protein Extraction: Following treatment, cells were harvested and lysed to

extract total protein. Protein concentration was determined using a standard method such as

the BCA assay.
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Protein Digestion: Proteins were reduced, alkylated, and then digested into peptides using

an enzyme such as trypsin.

TMT Labeling (Optional but recommended for quantification): For quantitative comparison,

peptides from different treatment groups can be labeled with tandem mass tags (TMT).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide

mixture was analyzed by LC-MS/MS. Peptides were separated by reverse-phase liquid

chromatography and then ionized and fragmented in a mass spectrometer.

Data Analysis: The resulting MS/MS spectra were searched against a human protein

database to identify the peptides and their corresponding proteins. The relative abundance of

each protein in the SIAIS164018-treated sample versus the control was calculated to identify

downregulated proteins.

This comprehensive analysis demonstrates that SIAIS164018 is a potent degrader of ALK and

EGFR with a unique cross-reactivity profile that distinguishes it from its parent molecule,

Brigatinib. Its ability to degrade multiple oncoproteins involved in metastasis suggests a

broader anti-cancer activity that warrants further investigation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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